molecular formula C12H9F3N2O2 B2753301 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 187998-56-7

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2753301
CAS No.: 187998-56-7
M. Wt: 270.211
InChI Key: GZCWUDNWNYJPDC-UHFFFAOYSA-N
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Description

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, ketones, and substituted pyrazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in drug development .

Biological Activity

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Overview of the Compound

This compound features a pyrazole ring with a methyl group at the 5-position and a trifluoromethyl-phenyl group at the 1-position. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for pharmaceutical development .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate and 3-trifluoromethyl-benzaldehyde.
  • Carboxylation : The carboxylic acid group is introduced via carboxylation under basic conditions using carbon dioxide.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, certain pyrazole derivatives have been reported to enhance caspase-3 activity, indicating their potential to induce apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For example, studies have demonstrated that some pyrazole derivatives exhibit potent COX-2 inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, potentially inhibiting their activity through hydrogen bonding and hydrophobic interactions .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar pyrazole derivatives:

Compound NameStructureBiological Activity
This compoundStructureAnticancer, anti-inflammatory
3-Trifluoromethyl-1-phenyl-1H-pyrazole-5-carboxylic acidStructureAnticancer
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acidStructureModerate anticancer

The presence of the trifluoromethyl group in this compound distinguishes it from other compounds by enhancing its electronic properties and pharmacokinetic profile .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

  • Anticancer Study : A study involving various pyrazole derivatives showed that certain compounds could inhibit microtubule assembly at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents in cancer therapy .
  • Anti-inflammatory Assessment : In vivo studies demonstrated that specific pyrazole compounds significantly reduced edema in animal models, showcasing their potential as effective anti-inflammatory agents .

Properties

IUPAC Name

5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(11(18)19)6-16-17(7)9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCWUDNWNYJPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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